4-(Pyrrolidin-1-yl)picolinonitrile
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Overview
Description
4-(Pyrrolidin-1-yl)picolinonitrile is an organic compound with the molecular formula C10H11N3. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring, with a cyano group at the 2-position. This compound is a white solid and is known for its basicity, making it a popular base catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)picolinonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Pyrrolidin-1-yl)picolinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)picolinonitrile involves its basicity and ability to act as a nucleophile. It can form complexes with metal ions and participate in catalytic cycles. The pyrrolidinyl group enhances its nucleophilicity, making it effective in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a benzene ring instead of pyridine.
2-(Pyrrolidin-1-yl)pyridine-4-carbonitrile: Similar structure with the cyano group at a different position.
Uniqueness
4-(Pyrrolidin-1-yl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of basicity and nucleophilicity makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
4-pyrrolidin-1-ylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHINRMKPWMUVEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562488 |
Source
|
Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127680-86-8 |
Source
|
Record name | 4-(1-Pyrrolidinyl)-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127680-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Pyrrolidin-1-yl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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